2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole
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Overview
Description
2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a difluorophenyl group and a nitro group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzimidazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3,4-Difluorophenyl)-5-amino-1H-benzo[d]imidazole .
Scientific Research Applications
2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-1H-benzo[d]imidazole: Similar structure but lacks the nitro group.
2-(3,4-Difluorophenyl)-1H-benzo[d]imidazole: Similar structure but lacks the nitro group.
5-Nitro-1H-benzo[d]imidazole: Lacks the difluorophenyl group.
Uniqueness
2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the difluorophenyl and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7F2N3O2 |
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Molecular Weight |
275.21 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C13H7F2N3O2/c14-9-3-1-7(5-10(9)15)13-16-11-4-2-8(18(19)20)6-12(11)17-13/h1-6H,(H,16,17) |
InChI Key |
ARMYKGHAFWDDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])F)F |
Origin of Product |
United States |
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